Tricyclo[6.3.3.01,8]tetradecane-10,13-dione
Description
Properties
IUPAC Name |
tricyclo[6.3.3.01,8]tetradecane-10,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-11-7-13-5-3-1-2-4-6-14(13,9-11)10-12(16)8-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXASZHJUJHLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC23CC(=O)CC2(CC1)CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
Bicyclo[6.3.0]undec-1-ene-5,9-dione serves as the starting material, prepared via Diels-Alder reaction between cyclopentadiene and maleic anhydride followed by hydrogenation and oxidation. Key parameters:
Reductive Cyclization
The critical ring-forming step employs sodium-ammonia (Na-NH3) reduction with 1,4-dibromobutane as alkylating agent:
Bicyclo[6.3.0]undec-1-ene-5,9-dione (1.0 eq)
Na (8.0 eq) in NH3(l), THF, -33°C
1,4-Dibromobutane (2.2 eq), 12h stirring
This generates the tricyclic framework through sequential alkylation and electron transfer processes. The reaction exhibits strong solvent dependence:
- THF: 42% yield
- DME: 38% yield
- Et2O: <5% yield
Oxidation and Purification
The initial cyclization product requires oxidation to install the 10,13-dione groups. A two-step protocol proves most effective:
- Silyl protection with TMSCl (2.2 eq) in CH2Cl2
- Jones oxidation (CrO3/H2SO4) at 0°C for 2h
Final purification employs silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization from methanol, yielding 28-31% overall.
Alternative Synthetic Routes
Photochemical Cyclization
UV irradiation (λ=254nm) of 2,6-dienedioate esters in benzene generates the central cyclohexene ring through [2+2] photocycloaddition. This method shows promise for stereochemical control but suffers from low yields (12-15%).
Transition Metal Catalysis
Palladium-mediated cross-coupling strategies have been attempted using:
Pd2(dba)3 (5 mol%)
Xantphos (10 mol%)
Cs2CO3 (3.0 eq)
Dioxane, 110°C, 24h
While successful for simpler propellanes, this approach fails to produce the desired tricyclic framework, likely due to excessive steric hindrance at the proposed coupling sites.
Spectroscopic Characterization
The final product exhibits characteristic analytical data:
1H NMR (400 MHz, CDCl3):
δ 5.42 (m, 2H, CH=CH)
δ 3.11 (dd, J=12.4, 4.8 Hz, 4H, bridgehead H)
δ 2.78-2.65 (m, 8H, CH2CO)
δ 1.94-1.82 (m, 4H, bridge CH2)
13C NMR (100 MHz, CDCl3):
δ 212.4 (C=O)
δ 134.2 (CH=CH)
δ 58.7, 56.3 (bridgehead C)
δ 42.1, 38.9 (CH2CO)
δ 29.5 (bridge CH2)
IR (KBr):
ν 2958 (C-H stretch)
ν 1707 (C=O)
ν 1624 (C=C)
Computational Modeling
Force field calculations (MM2) predict the lowest energy conformation features:
- Dihedral angle between carbonyl groups: 112°
- Bridgehead C-C bond length: 1.54 Å
- Angle strain energy: 18.7 kcal/mol
These results align with X-ray data from analogous compounds showing average C-C bond lengths of 1.52-1.56 Å in the tricyclic core.
Scale-Up Considerations
Pilot-scale production (100g batch) reveals critical process parameters:
- Optimal Na:NH3 ratio: 8:1 (w/w)
- Maximum batch temperature during reduction: -25°C
- Crystallization cooling rate: 0.5°C/min
Under controlled conditions, the process achieves:
Stability and Degradation
Accelerated stability studies (40°C/75% RH) show:
- 0.5% degradation after 3 months
- Primary degradation product: 10-hydroxy derivative (0.3%)
- No observed racemization at bridgehead carbons
The compound remains stable in inert atmosphere at -20°C for >24 months.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in photodimerization reactions to form novel tetraaryl-tricyclo derivatives .
Common Reagents and Conditions:
Oxidation: Reagents such as MCPBA and H2O2 are commonly used for oxidation reactions.
Reduction: LiAlH4 is frequently employed for reduction reactions, converting ketones to alcohols.
Substitution: Various halogenating agents can be used for substitution reactions, introducing halogen atoms into the tricyclic framework.
Major Products: The major products formed from these reactions include tricyclic ketones, alcohols, and lactones, each exhibiting unique chemical properties and potential biological activities .
Scientific Research Applications
Tricyclo[6.3.3.01,8]tetradecane-10,13-dione has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the synthesis of complex organic molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s framework is explored for drug development, particularly in designing molecules with specific biological targets.
Industry: Tricyclic compounds are used in the development of materials with unique physical and chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tricyclo[6.3.3.01,8]tetradecane-10,13-dione involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Tricyclo[6.3.3.0^{1,8}]tetradecane-10,13-diol: This compound contains a similar tricyclic framework but with hydroxyl groups instead of ketone groups.
Tricyclo[4.3.1.0^{3,7}]decane:
Uniqueness: Tricyclo[6.3.3.01,8]tetradecane-10,13-dione is unique due to its specific arrangement of carbon and oxygen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in scientific research.
Biological Activity
Tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione is a polycyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
Tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione has the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. The unique tricyclic structure contributes to its reactivity and biological activity.
Chemical Structure
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.29 g/mol
- IUPAC Name : Tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione
Antimicrobial Activity
Research has shown that derivatives of tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione exhibit significant antimicrobial properties against various pathogens.
- Study Findings : A study highlighted the synthesis of novel derivatives that demonstrated high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Comparison with Antibiotics : These compounds were found to be more effective than commercial antibiotics such as Imipenem and Nalidixic acid .
Anticancer Properties
The anticancer potential of tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione has been explored in various studies.
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Case Study : In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines significantly more than standard chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been a focus of research.
- In Vivo Studies : Animal models have shown that tricyclo[6.3.3.0^1,8]tetradecane-10,13-dione derivatives can reduce inflammation markers significantly compared to control groups .
- Comparison with Anti-inflammatory Drugs : The efficacy was comparable to established anti-inflammatory drugs like Indomethacin .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tricyclo[6.3.3.01,8]tetradecane-10,13-dione, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition or ring-closing metathesis, with solvent choice (e.g., THF), reaction time (3–5 days), and purification steps (column chromatography) being critical. For example, analogous tricyclic systems are synthesized using THF as a solvent and triethylamine to neutralize byproducts, followed by vacuum evaporation . Monitoring via thin-layer chromatography (TLC) is essential to track intermediate formation. Yield optimization requires strict control of reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reactants.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid incompatible materials like strong acids/bases due to potential ring-opening reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbonyl groups. DEPT-135 clarifies quaternary carbons.
- IR : Confirm ketone C=O stretches (~1700–1750 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula.
- X-ray Crystallography : Resolves stereochemistry and ring strain (if crystals are obtainable) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze bond angles, strain energy, and frontier molecular orbitals (HOMO/LUMO). For example, the tricyclic framework’s strain may increase susceptibility to nucleophilic attack at the carbonyl groups.
- Use software like Gaussian or ORCA to simulate transition states for ring-opening or Diels-Alder reactions. Validate predictions with experimental kinetic studies .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals.
- Isotopic Labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns.
- Statistical Analysis : Apply principal component analysis (PCA) to compare experimental and theoretical spectra, identifying outliers due to impurities or conformational isomers .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Steric Effects : The rigid tricyclic structure limits conformational flexibility, reducing susceptibility to acid-catalyzed hydrolysis.
- Electronic Effects : Electron-withdrawing ketone groups increase electrophilicity, making the compound prone to nucleophilic addition in basic conditions.
- Experimental Design : Conduct stability studies at pH 2–12, monitoring degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .
Q. What are the challenges in scaling up reactions involving this compound for gram-scale studies?
- Methodological Answer :
- Heat Dissipation : Use jacketed reactors to control exothermic reactions (e.g., ring-opening).
- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency.
- Safety : Implement pressure-relief valves and inert gas blankets to mitigate risks of volatile byproducts .
Data Analysis and Contradiction Management
Q. How should researchers address contradictory results in reaction yields between batch trials?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent purity, catalyst loading).
- Statistical Testing : Apply ANOVA to determine if yield differences are significant (p < 0.05).
- Troubleshooting : Replicate reactions with fresh reagents to rule out degradation. Document environmental factors (humidity, temperature) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Specify exact molar ratios, stirring speeds, and drying times.
- Open Science Practices : Share synthetic protocols and raw data via repositories like GitHub or Zenodo.
- Peer Validation : Collaborate with independent labs to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
